molecular formula C15H14N4O3S2 B11010985 2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

Cat. No.: B11010985
M. Wt: 362.4 g/mol
InChI Key: RTJGQTNTASYXIB-UHFFFAOYSA-N
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Description

2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide: is a complex organic compound with a fascinating structure. Let’s break it down:

    Thiazole Ring: The compound contains a thiazole ring, which is a five-membered heterocyclic ring composed of three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazoles are part of the azole family, along with imidazoles and oxazoles.

Preparation Methods

Synthetic Routes:: The synthetic routes for this compound involve several steps. While I don’t have specific data on this exact compound, I can provide a general outline:

    Acetylation: Start with furan-2-ylmethylamine and acetic anhydride to form the acetylated intermediate.

    Thiazole Formation: React the acetylated intermediate with thioamide (1,3-thiazole-2-ylamine) to create the thiazole ring.

    Amidation: Introduce the carboxamide group by reacting the thiazole intermediate with an appropriate carboxylic acid derivative.

Industrial Production:: Industrial-scale production methods would likely involve optimization of these steps, along with purification and isolation techniques.

Chemical Reactions Analysis

This compound may undergo various reactions, including oxidation, reduction, and substitution. Common reagents and conditions would depend on the specific functional groups present. Major products could include derivatives with modified side chains or additional substituents.

Scientific Research Applications

Chemistry::

    Medicinal Chemistry: Investigate its potential as an antimicrobial, antifungal, or antitumor agent.

    Organic Synthesis: Use it as a building block for more complex molecules.

Biology and Medicine::

    Anticancer Research: Explore its cytotoxic effects on cancer cells.

    Neuroprotective Properties: Investigate its impact on the nervous system.

Industry::

    Pharmaceuticals: Assess its suitability for drug development.

    Agrochemicals: Consider its use in fungicides or biocides.

Mechanism of Action

The compound likely interacts with specific molecular targets or pathways. Further research would be needed to elucidate its precise mechanism.

Comparison with Similar Compounds

Remember that this compound’s properties and applications may vary based on its specific substituents and stereochemistry. Researchers continue to explore its potential, and further studies will enhance our understanding of its role in science and industry .

Properties

Molecular Formula

C15H14N4O3S2

Molecular Weight

362.4 g/mol

IUPAC Name

2-[acetyl(furan-2-ylmethyl)amino]-4-methyl-N-(1,3-thiazol-2-yl)-1,3-thiazole-5-carboxamide

InChI

InChI=1S/C15H14N4O3S2/c1-9-12(13(21)18-14-16-5-7-23-14)24-15(17-9)19(10(2)20)8-11-4-3-6-22-11/h3-7H,8H2,1-2H3,(H,16,18,21)

InChI Key

RTJGQTNTASYXIB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=N1)N(CC2=CC=CO2)C(=O)C)C(=O)NC3=NC=CS3

Origin of Product

United States

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